molecular formula C27H23N3O6 B5027864 3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone

3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5027864
M. Wt: 485.5 g/mol
InChI Key: MNIHGTBQVXJAHU-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring. They have been the subject of considerable interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, substituted with various functional groups. These include a furylmethyl group at the 3-position, a methoxy group and a nitrophenoxy methyl group at the 2-position of the phenyl ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, largely dependent on the substituents present on the ring system. They can participate in reactions such as alkylation, acylation, halogenation, and various types of condensation reactions .

Mechanism of Action

The mechanism of action of quinazolinone derivatives is highly dependent on their exact structure and the type of biological activity they exhibit. Many quinazolinones exhibit their activity through interaction with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

Quinazolinones are a promising class of compounds in medicinal chemistry due to their wide range of biological activities. Future research could involve the synthesis and testing of new quinazolinone derivatives, including the compound , to explore their potential therapeutic applications .

properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6/c1-34-25-13-8-18(15-19(25)17-36-21-11-9-20(10-12-21)30(32)33)26-28-24-7-3-2-6-23(24)27(31)29(26)16-22-5-4-14-35-22/h2-15,26,28H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIHGTBQVXJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)COC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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